molecular formula C7H8Cl2N2OS B15275246 3-Amino-3-(2,5-dichlorothiophen-3-YL)propanamide

3-Amino-3-(2,5-dichlorothiophen-3-YL)propanamide

Cat. No.: B15275246
M. Wt: 239.12 g/mol
InChI Key: QDMHMZLDVWFXDY-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide is a versatile chemical compound with a molecular weight of 239.12 g/mol. This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of amino and amide functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide typically involves the reaction of 2,5-dichlorothiophene with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their function. The thiophene ring can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,5-dichlorothiophen-3-yl)propanoic acid
  • 3-Amino-3-(2,5-dichlorothiophen-3-yl)propanol
  • 3-Amino-3-(2,5-dichlorothiophen-3-yl)propylamine

Uniqueness

3-Amino-3-(2,5-dichlorothiophen-3-yl)propanamide is unique due to its specific combination of functional groups and the presence of the dichlorothiophene moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H8Cl2N2OS

Molecular Weight

239.12 g/mol

IUPAC Name

3-amino-3-(2,5-dichlorothiophen-3-yl)propanamide

InChI

InChI=1S/C7H8Cl2N2OS/c8-5-1-3(7(9)13-5)4(10)2-6(11)12/h1,4H,2,10H2,(H2,11,12)

InChI Key

QDMHMZLDVWFXDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(CC(=O)N)N)Cl)Cl

Origin of Product

United States

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